molecular formula C7H10ClNO2 B14621942 4-Amino-2-(hydroxymethyl)phenol;hydrochloride CAS No. 57361-57-6

4-Amino-2-(hydroxymethyl)phenol;hydrochloride

Cat. No.: B14621942
CAS No.: 57361-57-6
M. Wt: 175.61 g/mol
InChI Key: ZNOUIDGXBVRTKL-UHFFFAOYSA-N
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Description

4-Amino-2-(hydroxymethyl)phenol;hydrochloride is an organic compound with the molecular formula C7H9NO2 It is a derivative of phenol, characterized by the presence of an amino group and a hydroxymethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(hydroxymethyl)phenol;hydrochloride typically involves the nitration of phenol followed by reduction. One common method is the nitration of phenol to produce nitrophenol, which is then reduced to aminophenol. The hydroxymethyl group can be introduced through a formylation reaction, followed by reduction to the hydroxymethyl derivative.

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The hydrochloride salt is formed by reacting the free base with hydrochloric acid, which enhances its stability and solubility.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(hydroxymethyl)phenol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The amino group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as iron and hydrochloric acid or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces aminophenol derivatives.

    Substitution: Produces halogenated or sulfonated phenol derivatives.

Scientific Research Applications

4-Amino-2-(hydroxymethyl)phenol;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Investigated for its potential as an antioxidant and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 4-Amino-2-(hydroxymethyl)phenol;hydrochloride involves its interaction with various molecular targets. The amino and hydroxymethyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate enzyme activity, cellular signaling pathways, and oxidative stress responses.

Comparison with Similar Compounds

Similar Compounds

    4-Aminophenol: Lacks the hydroxymethyl group, making it less versatile in certain reactions.

    2-Amino-4-(hydroxymethyl)phenol: Similar structure but different substitution pattern, leading to different reactivity and applications.

    4-Hydroxy-2-(aminomethyl)phenol: Similar but with an aminomethyl group instead of hydroxymethyl.

Uniqueness

4-Amino-2-(hydroxymethyl)phenol;hydrochloride is unique due to the presence of both amino and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

57361-57-6

Molecular Formula

C7H10ClNO2

Molecular Weight

175.61 g/mol

IUPAC Name

4-amino-2-(hydroxymethyl)phenol;hydrochloride

InChI

InChI=1S/C7H9NO2.ClH/c8-6-1-2-7(10)5(3-6)4-9;/h1-3,9-10H,4,8H2;1H

InChI Key

ZNOUIDGXBVRTKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)CO)O.Cl

Origin of Product

United States

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